molecular formula C53H74BrN9O9S B2781418 (2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B2781418
M. Wt: 1093.2 g/mol
InChI Key: QMGHHBHPDDAGGO-IIWOMYBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TBK1 PROTAC 3i is a potent degrader specifically targeting TANK-binding kinase 1 (TBK1). It is a member of the proteolysis targeting chimera (PROTAC) class of compounds, which are designed to induce the degradation of specific proteins within cells. TBK1 PROTAC 3i exhibits high selectivity for TBK1 over the closely related IKKε, making it a valuable tool in research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TBK1 PROTAC 3i involves multiple steps, including the preparation of a ligand for von-Hippel Lindau (VHL) protein, a linker, and a TBK1-targeting moiety. The key steps include:

Industrial Production Methods

Industrial production of TBK1 PROTAC 3i would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

TBK1 PROTAC 3i undergoes several types of chemical reactions, including:

    Substitution reactions: Involving the replacement of one functional group with another.

    Coupling reactions: Used to link the VHL ligand, linker, and TBK1-targeting moiety.

Common Reagents and Conditions

Major Products

The major product of these reactions is TBK1 PROTAC 3i, which is obtained in high purity through careful purification processes .

Scientific Research Applications

TBK1 PROTAC 3i has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study protein degradation mechanisms and to develop new PROTAC compounds.

    Biology: Employed in research to understand the role of TBK1 in cellular processes and disease mechanisms.

    Medicine: Investigated for its potential therapeutic applications in diseases where TBK1 is implicated, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting TBK1

Mechanism of Action

TBK1 PROTAC 3i exerts its effects by inducing the degradation of TBK1. It comprises a ligand for the von-Hippel Lindau (VHL) protein, a linker, and a TBK1-targeting moiety. The compound binds to both TBK1 and VHL, bringing them into close proximity. This interaction leads to the ubiquitination and subsequent proteasomal degradation of TBK1, effectively reducing its levels within the cell .

Comparison with Similar Compounds

Similar Compounds

    TBK1 PROTAC 4: Another degrader targeting TBK1, used as a negative control in research.

    IKKε PROTACs: Compounds targeting the closely related IKKε kinase.

Uniqueness

TBK1 PROTAC 3i is unique in its high selectivity for TBK1 over IKKε, making it a valuable tool for studying TBK1-specific pathways and mechanisms. Its ability to induce near-complete degradation of TBK1 in mutant K-Ras and wild-type cancer cell lines without affecting proliferation highlights its potential therapeutic applications .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)/t41-,44+,47-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGHHBHPDDAGGO-IIWOMYBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H74BrN9O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1093.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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